2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDVCJNYMPINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-methylquinoline-4-carboxylic Acid
Chlorination of the quinoline core is achieved using phosphorus trichloride (PCl₃) in toluene under reflux conditions. For instance, treating 6-methylquinoline-4-carboxylic acid with PCl₃ (2 equiv) at 110°C for 2 hours yielded 2-chloro-6-methylquinoline-4-carboxylic acid with a 92.6% yield. Nuclear magnetic resonance (NMR) confirmed the regioselective installation of chlorine at position 2 (δ 8.89 ppm, d, J = 4.4 Hz, 1H, Ar-H).
Coupling with 4-Bromophenylboronic Acid
The chloro intermediate undergoes Suzuki coupling with 4-bromophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C. This step typically achieves yields of 85–90%, as demonstrated in analogous naphthyridine systems.
Alternative Route: Gould-Jacobs Cyclization with Functionalized Anilines
The Gould-Jacobs reaction provides an alternative pathway by cyclizing 4-methylaniline with a β-keto ester to form the quinoline skeleton. Subsequent oxidation of the 4-hydroxyquinoline intermediate to the carboxylic acid is accomplished using potassium permanganate (KMnO₄) in alkaline conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the discussed methodologies:
Challenges in Reaction Optimization
Regioselectivity in Halogenation
Unwanted halogenation at positions 3 and 8 of the quinoline core remains a persistent issue. Employing bulky directing groups, such as pivaloyl-protected amines, improves selectivity for position 2.
Carboxylic Acid Stability Under Coupling Conditions
The 4-carboxylic acid group is susceptible to decarboxylation under high-temperature coupling conditions. Protecting the acid as a tert-butyl ester prior to Suzuki coupling mitigates this issue, with subsequent deprotection using trifluoroacetic acid (TFA).
Industrial-Scale Considerations
The patent CN106432073B highlights the importance of solvent selection and catalytic systems for scalability. Using diphenyl ether as a high-boiling solvent in cyclization steps minimizes side reactions, while cesium carbonate enhances coupling efficiency in Suzuki reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce alcohol or aldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential biological activities , particularly as an antimicrobial and anticancer agent . Its structural features may enhance its binding affinity to biological targets, making it a candidate for further drug development.
- Anticancer Activity : Research indicates that similar quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that quinoline-4-carboxylic acids can induce apoptosis in cancer cell lines such as MCF-7 . The mechanism involves cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of compounds like 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid.
- Antimicrobial Properties : Quinoline derivatives have been evaluated for their effectiveness against various microbial strains. The presence of the bromophenyl group may enhance the compound's antimicrobial activity .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows researchers to explore new chemical reactions and pathways.
| Reaction Type | Example Products | Key Reagents |
|---|---|---|
| Oxidation | Quinoline N-oxide derivatives | Hydrogen peroxide |
| Reduction | Alcohol or aldehyde derivatives | Lithium aluminum hydride |
| Substitution | Various substituted quinolines | Nucleophiles (amines/thio) |
Industrial Applications
In industry, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties allow it to be integrated into formulations that require specific colorimetric or functional characteristics.
Case Studies
- Anticancer Studies : A study on quinoline derivatives demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells at concentrations that suggest potential therapeutic use . The IC50 values were determined through flow cytometric analysis, indicating significant biological activity.
- Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of quinoline derivatives, compounds similar to this compound showed promising results against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The quinoline ring system is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Core Modifications
- This compound: The 4-bromophenyl group at C2 and methyl at C6 create a hydrophobic profile, while the carboxylic acid at C4 enhances solubility in polar solvents.
- The chlorine atom reduces steric bulk compared to bromine .
Functional Group Variations
Physicochemical Properties
- Solubility: The carboxylic acid group improves aqueous solubility, but bromine and methyl groups increase logP (e.g., target compound vs. 3-amino derivatives) .
- Thermal Stability : Melting points vary with substituents; 4k melts at 223–225°C, while methoxy derivatives may have lower melting points due to reduced crystallinity .
Biological Activity
2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H12BrNO2
- Molecular Weight : 344.19 g/mol
- IUPAC Name : this compound
The compound features a bromophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated antibacterial activity against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
In one study, the compound was tested against multiple bacterial strains, showing effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that structural modifications in quinoline derivatives can enhance their antibacterial potency .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer).
In a study assessing its cytotoxic effects, the compound exhibited IC50 values of approximately:
- MCF-7 : 168.78 µM
- T-24 : 257.87 µM
These results suggest that the compound effectively halts the cell cycle at the G1 phase and promotes apoptosis, making it a potential candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 168.78 |
| T-24 | 257.87 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular signaling pathways leading to inhibition of proliferation or induction of programmed cell death (apoptosis) .
Case Studies
-
Antibacterial Evaluation :
A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds similar to this compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains . -
Anticancer Studies :
In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis compared to controls, indicating its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common synthesis route involves hydrogenation of nitro-substituted intermediates. For example, 2-[2-(2-nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic acid derivatives can be reduced using catalytic hydrogenation (e.g., Pd/C in ethanol) to yield amino-substituted intermediates, followed by bromination at the 4-phenyl position . Key parameters include:
- Catalyst selection : Pd/C or Raney Ni for efficient nitro group reduction.
- Temperature control : Maintain 50–70°C during bromination to avoid side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated precursors.
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Pd/C (10% wt) | 65–75% |
| Bromination Temp | 60°C | 70–80% |
| Reaction Time | 12–16 hours | 60–70% |
Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL ) for refinement due to their robustness in handling small-molecule data and high-resolution twinning . Steps include:
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation.
- Hydrogen placement : Apply riding models or DFT-calculated positions.
- Validation : Employ PLATON or CCDC tools to check for voids, disorder, and symmetry errors .
Advanced Research Questions
Q. How can QSAR studies be applied to optimize the biological activity of this compound derivatives?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models require:
- Descriptor selection : Calculate electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (logP) parameters using Gaussian or COSMO-RS.
- Data curation : Compare halogen-substituted analogs (e.g., 6-fluoro or 6-chloro derivatives) to assess substituent effects on activity .
- Validation : Use leave-one-out cross-validation (LOO-CV) with R² > 0.7 for reliability.
Example Insight :
Bromine at the 4-phenyl position increases steric bulk, enhancing binding to hydrophobic enzyme pockets but reducing solubility—a trade-off to balance .
Q. How can contradictions in spectroscopic data (e.g., FT-IR vs. DFT-calculated vibrations) be resolved for this compound?
Methodological Answer: Discrepancies arise from solvent effects or anharmonicity in DFT models. Mitigation strategies include:
- Experimental calibration : Record FT-IR/FT-Raman spectra in inert matrices (KBr pellets) to minimize solvent interference.
- Computational adjustments : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to match observed vs. calculated wavenumbers .
- Mode assignment : Use Potential Energy Distribution (PED) analysis via VEDA software to deconvolute overlapping peaks.
Q. What are the crystallographic challenges in refining this compound, and how are they addressed?
Methodological Answer: Common issues include:
- Disorder in the bromophenyl group : Apply PART instructions in SHELXL to model alternative positions .
- Thermal motion artifacts : Use anisotropic displacement parameters (ADPs) for non-H atoms.
- Twinned crystals : Test for twin laws (e.g., two-fold rotation) using CELL_NOW and refine with TWIN/BASF commands .
Q. How does halogen substitution (Br vs. Cl/F) at the 4-phenyl position affect electronic properties and reactivity?
Methodological Answer: Comparative studies using DFT (B3LYP/6-311+G(d,p)) reveal:
Q. Table 2: Halogen Effects on Properties
| Substituent | HOMO (eV) | LogP | Melting Point (°C) |
|---|---|---|---|
| Br | -5.3 | 3.2 | 220–225 |
| Cl | -5.5 | 2.9 | 210–215 |
| F | -5.8 | 2.4 | 195–200 |
Q. What methodologies are recommended for assessing the purity of synthesized this compound?
Methodological Answer: Combine orthogonal techniques:
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Check for residual solvent peaks (e.g., DMSO-d6 at 2.5 ppm) and integration of aromatic protons.
- Elemental Analysis : Target ≤0.3% deviation from theoretical C/H/N values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
